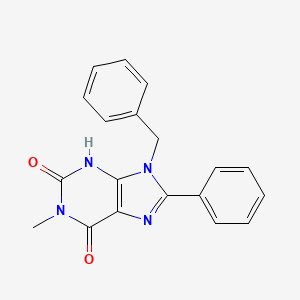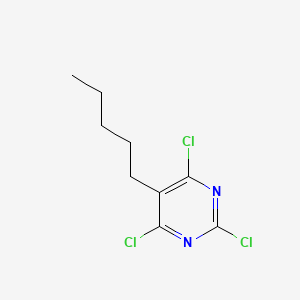
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with an isopropoxycarbonyl group and a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Isopropoxycarbonyl Group: This step involves the reaction of the piperidine derivative with isopropyl chloroformate under basic conditions to introduce the isopropoxycarbonyl group.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid derivative reacts with a halogenated piperidine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used in organic synthesis for the formation of carbon-carbon bonds.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
(4-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but lacks the isopropoxycarbonyl group.
N-Boc-piperidine-4-boronic acid pinacol ester: Contains a Boc-protected piperidine ring and a boronic acid pinacol ester.
Uniqueness
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid is unique due to the presence of the isopropoxycarbonyl group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C15H22BNO4 |
|---|---|
Molecular Weight |
291.15 g/mol |
IUPAC Name |
[4-(1-propan-2-yloxycarbonylpiperidin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C15H22BNO4/c1-11(2)21-15(18)17-9-7-13(8-10-17)12-3-5-14(6-4-12)16(19)20/h3-6,11,13,19-20H,7-10H2,1-2H3 |
InChI Key |
GWNCPMRYNLRFSS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
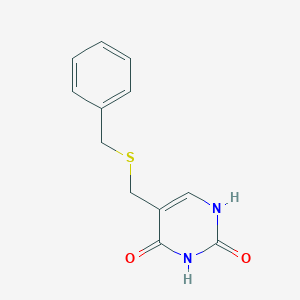
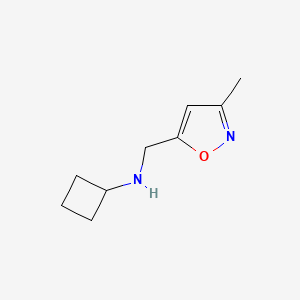
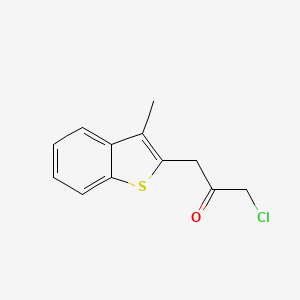




![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
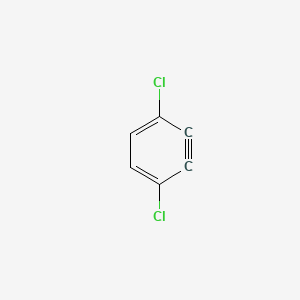

![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
